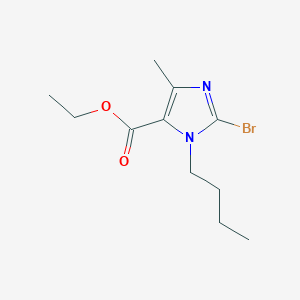
3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(2-metoxietoxi)-5-metilbenzofurano-2-carboxílico es un compuesto orgánico con una estructura compleja que incluye un anillo de benzofurano sustituido con un grupo ácido carboxílico, un grupo metoxietoxi y un grupo metilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-(2-metoxietoxi)-5-metilbenzofurano-2-carboxílico normalmente implica varios pasos, comenzando desde precursores fácilmente disponibles.Los detalles específicos sobre las condiciones de reacción, como la temperatura, los disolventes y los catalizadores, son cruciales para optimizar el rendimiento y la pureza del producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y rentabilidad. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para lograr los niveles de pureza deseados necesarios para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-(2-metoxietoxi)-5-metilbenzofurano-2-carboxílico puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para convertir el grupo ácido carboxílico en un alcohol u otros derivados.
Sustitución: El grupo metoxietoxi puede sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el disolvente y el pH juegan un papel significativo en la determinación del resultado de estas reacciones .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados carboxilados, mientras que la reducción puede producir alcoholes u otras formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
El ácido 3-(2-metoxietoxi)-5-metilbenzofurano-2-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se puede utilizar en estudios relacionados con interacciones enzimáticas y vías metabólicas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(2-metoxietoxi)-5-metilbenzofurano-2-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en los procesos y vías celulares. Los estudios detallados sobre su mecanismo de acción pueden proporcionar información sobre sus posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de benzofurano con diferentes sustituyentes, como:
- Ácido 5-metilbenzofurano-2-carboxílico
- Ácido 3-(2-hidroxietoxi)-5-metilbenzofurano-2-carboxílico
- Ácido 3-(2-etoxietoxi)-5-metilbenzofurano-2-carboxílico
Singularidad
La singularidad del ácido 3-(2-metoxietoxi)-5-metilbenzofurano-2-carboxílico radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones, particularmente en el desarrollo de nuevos materiales y productos farmacéuticos .
Propiedades
Fórmula molecular |
C13H14O5 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
3-(2-methoxyethoxy)-5-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-8-3-4-10-9(7-8)11(17-6-5-16-2)12(18-10)13(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Clave InChI |
VPVCEDRUYAOFGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C2OCCOC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


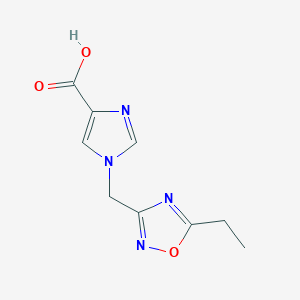

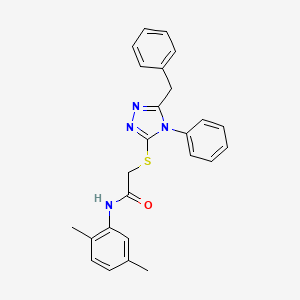

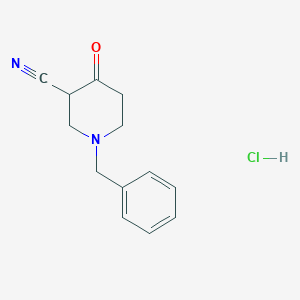

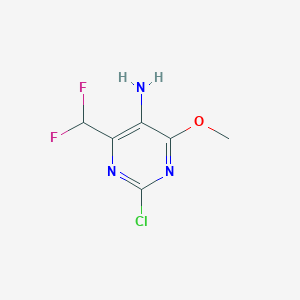

![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)

![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)
